Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate

Description

Nomenclature and Structural Classification

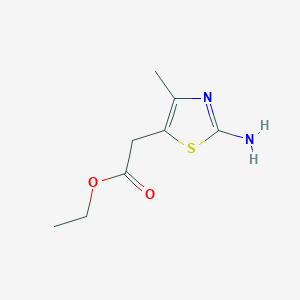

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate belongs to the extensive family of thiazole derivatives, specifically classified as an amino-substituted thiazole ester compound. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, designating the compound as ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate. This nomenclature precisely describes the molecular architecture, indicating the presence of an ethyl ester group attached to an acetate moiety, which is further connected to the 5-position of a thiazole ring bearing an amino group at position 2 and a methyl substituent at position 4. The compound is registered under Chemical Abstracts Service number 78468-68-5, providing a unique identifier for chemical databases and regulatory purposes.

The structural classification of this compound places it within the broader category of heterocyclic compounds, specifically as a five-membered ring system containing both sulfur and nitrogen heteroatoms. The thiazole core structure represents one of the most important heterocyclic frameworks in organic chemistry, characterized by its planar aromatic nature and significant π-electron delocalization. The compound's molecular framework demonstrates the characteristic features of substituted thiazoles, where the electron-rich amino group at position 2 and the electron-donating methyl group at position 4 significantly influence the electronic properties and reactivity patterns of the molecule. The acetate side chain at position 5 introduces additional functional complexity, providing potential sites for further chemical modification and contributing to the compound's overall pharmacophoric profile.

The following table summarizes the fundamental identification parameters for this compound:

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 78468-68-5 |

| Molecular Formula | C₈H₁₂N₂O₂S |

| International Union of Pure and Applied Chemistry Name | ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate |

| Molecular Weight | 200.26 g/mol |

| Ring System Classification | Five-membered heterocycle |

| Heteroatoms | Sulfur and nitrogen |

Historical Context of Thiazole Chemistry

The development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and Heinrich Weber in 1887, who first described the thiazole ring system and established the fundamental principles governing its synthesis and reactivity. Their groundbreaking research laid the foundation for what would become one of the most extensively studied heterocyclic systems in organic chemistry. The initial discovery emerged from investigations into the reaction products of thioamides with α-halo carbonyl compounds, leading to the recognition of a new class of heterocyclic compounds characterized by exceptional stability and unique chemical properties. The structural elucidation of these early thiazole derivatives proved challenging given the analytical limitations of the late nineteenth century, yet Hantzsch and Weber's systematic approach to understanding the cyclization mechanisms established the theoretical framework that continues to guide thiazole synthesis today.

The confirmation of thiazole structure was achieved by Julius Propt in 1889, who provided definitive evidence for the cyclic nature of these compounds and established the numbering system that remains standard in contemporary chemical nomenclature. This early period of thiazole chemistry was marked by intense scientific debate and investigation, particularly regarding the structural assignment and reactivity patterns of various thiazole derivatives. The historical controversy surrounding the identity of certain thiazole-related compounds, notably the debate between Hantzsch and Tcherniac regarding the structure of thiocyanoacetone derivatives, illustrates the complexity and importance of accurate structural determination in heterocyclic chemistry. These early investigations established thiazoles as compounds of exceptional theoretical interest and practical importance, setting the stage for their eventual recognition as crucial scaffolds in medicinal chemistry and materials science.

The evolution of thiazole chemistry throughout the twentieth century saw the development of increasingly sophisticated synthetic methodologies, most notably the refinement of the Hantzsch thiazole synthesis, which remains one of the most reliable and widely employed methods for constructing thiazole rings. This synthetic approach, involving the condensation of α-halo carbonyl compounds with thiourea or thioamides, provided chemists with a versatile tool for accessing diverse thiazole derivatives, including compounds structurally related to this compound. The historical development of thiazole chemistry demonstrates the progressive understanding of heterocyclic reactivity and the recognition of these compounds as privileged scaffolds in pharmaceutical research, ultimately leading to the identification of numerous thiazole-containing natural products and synthetic drugs that continue to impact human health and scientific understanding.

Significance in Heterocyclic Chemistry Research

Thiazole derivatives, including this compound, occupy a position of fundamental importance in heterocyclic chemistry research due to their unique electronic properties and remarkable structural versatility. The thiazole ring system exhibits significant π-electron delocalization, resulting in aromatic character that surpasses that of corresponding oxazole derivatives, as evidenced by proton nuclear magnetic resonance spectroscopy studies showing characteristic downfield chemical shifts indicative of strong diamagnetic ring currents. This enhanced aromaticity contributes to the exceptional stability of thiazole derivatives and influences their reactivity patterns, making them valuable subjects for investigating fundamental principles of heterocyclic chemistry. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring creates a unique electronic environment that facilitates diverse chemical transformations and molecular recognition events.

Research into thiazole chemistry has revealed the critical role these compounds play in biological systems, with the thiazole ring serving as a key structural component in essential biomolecules such as thiamine (vitamin B₁) and various natural products including peptide alkaloids and cyclopeptides. The biological prevalence of thiazole-containing compounds has driven extensive research into their synthesis, structure-activity relationships, and mechanistic behavior, establishing thiazoles as privileged scaffolds in medicinal chemistry. Contemporary research efforts focus on understanding how structural modifications to the thiazole core, such as those present in this compound, influence biological activity and molecular recognition processes. The electron-rich amino substituent at position 2 and the ester functionality provide multiple sites for hydrogen bonding and electrostatic interactions, making such derivatives particularly interesting for studying molecular recognition phenomena.

The significance of thiazole derivatives in heterocyclic chemistry research extends beyond their biological relevance to encompass their role as synthetic intermediates and building blocks for more complex molecular architectures. The reactive positions within the thiazole ring system, particularly the acidic proton at position 2 and the electron-rich position 5, provide multiple opportunities for chemical modification and derivatization. Research into thiazole chemistry has contributed substantially to the development of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, cycloaddition processes, and oxidative transformations that have broad applicability in organic synthesis. The study of compounds like this compound continues to provide insights into the fundamental principles governing heterocyclic reactivity and the design of novel molecular structures with desired properties.

Molecular Identification Parameters

The molecular identification of this compound relies on a comprehensive set of structural parameters and analytical characteristics that uniquely define this compound within the vast landscape of thiazole derivatives. The molecular formula C₈H₁₂N₂O₂S indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight of 200.26 grams per mole provides a fundamental parameter for analytical identification and quantitative analysis, while the specific arrangement of atoms within the molecule creates characteristic spectroscopic signatures that enable definitive structural assignment.

The Standard International Chemical Identifier for this compound is represented as InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10), providing a unique textual representation of the molecular structure that can be used for database searches and computational analysis. The corresponding International Chemical Identifier Key, QEZIBLVBXQCOTD-UHFFFAOYSA-N, serves as a shortened version of the full identifier, facilitating efficient database management and cross-referencing. The Simplified Molecular-Input Line-Entry System notation, represented as CCOC(=O)CC1=C(N=C(S1)N)C, provides an alternative linear notation system that encodes the molecular structure in a format suitable for computational processing and chemical informatics applications.

The physical properties of this compound include a calculated density of 1.251 grams per cubic centimeter and a boiling point of 335.9 degrees Celsius at 760 millimeters of mercury pressure. The flash point is reported as 157 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor concentrations. The refractive index of 1.568 provides information about the compound's optical properties and can be used for identification purposes. These physical parameters, combined with spectroscopic data and chemical reactivity patterns, form a comprehensive identification profile that enables reliable characterization and differentiation from structurally related compounds.

The following table presents comprehensive molecular identification parameters for this compound:

Properties

IUPAC Name |

ethyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-7(11)4-6-5(2)10-8(9)13-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZIBLVBXQCOTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=C(S1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356749 | |

| Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78468-68-5 | |

| Record name | ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

| Component | Role | Typical Amount/Concentration |

|---|---|---|

| Ethanol | Solvent | 200 mL with 10-35% ethyl acetate (mass fraction) |

| Ethyl acetate | Co-solvent | 10-35% in ethanol solution |

| Thiourea (Thiocarbamide) | Thiazole ring nitrogen and sulfur source | ~30.4 g |

| Sodium carbonate | Base catalyst | 0.3 - 3.3 g (weight ratio to ethyl 2-chloroacetoacetate: 0.01-0.1) |

| Ethyl 2-chloroacetoacetate | Alkylating agent | ~33 g |

| Caustic soda (NaOH) | pH adjustment | 30% aqueous solution, to adjust pH to 9-10 |

Stepwise Synthesis

Preparation of Reaction Mixture

Ethanol is mixed with ethyl acetate to prepare a 10-35% (preferably 20-25%) ethyl acetate solution. Thiourea and sodium carbonate are added to this solvent mixture. The sodium carbonate amount is optimized around 1.5 g for best results.Addition of Ethyl 2-chloroacetoacetate

The reaction mixture is warmed to 40-55 °C. Ethyl 2-chloroacetoacetate is added dropwise over 20-30 minutes while maintaining the temperature. After complete addition, the mixture is heated to 60-70 °C and maintained for 5-5.5 hours to allow the cyclization and formation of the thiazole ring.Solvent Removal and Filtration

After the reaction, partial distillation removes most of the solvent. The mixture is cooled to room temperature and filtered to remove unreacted thiourea and other solids.pH Adjustment and Precipitation

The filtrate is added to water (approximately 500 mL), and the pH is adjusted to 9-10 using 30% aqueous caustic soda. The mixture is stirred for 0.5 hours to precipitate the product.Isolation and Drying

The precipitated solid is filtered and vacuum dried at room temperature to yield Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate as a solid with a melting point of 172-173 °C.

Reaction Scheme Summary

$$

\text{Thiourea} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow[\text{Na}2\text{CO}3]{\text{EtOH/ethyl acetate, 40-70 °C}} \text{this compound}

$$

Research Findings and Optimization

- Yield and Purity : The described method achieves yields exceeding 98%, with high purity confirmed by melting point and spectroscopic analysis.

- Temperature Control : Optimal dropping temperature for ethyl 2-chloroacetoacetate is 43-45 °C, with holding temperature post-addition at 64-66 °C for best conversion.

- Solvent Composition : Ethyl acetate concentration in ethanol between 20-25% is preferred for solubility and reaction efficiency.

- Base Amount : Sodium carbonate amount critically influences the reaction rate and yield; 1.5 g is optimal in a 200 mL solvent system.

- Reaction Time : 5 to 5.5 hours of heating post-addition is sufficient for complete reaction.

Comparative Table of Key Parameters in Preparation

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Ethyl acetate concentration | 10-35% (optimal 20-25%) | Solvent polarity, solubility of reactants |

| Sodium carbonate amount | 0.3 - 3.3 g (optimal 1.5 g) | Base catalysis, reaction rate |

| Temperature during addition | 40-55 °C (optimal 43-45 °C) | Controls reaction kinetics |

| Post-addition heating temp | 60-70 °C (optimal 64-66 °C) | Completes cyclization |

| Reaction time | 5-5.5 hours | Ensures full conversion |

| pH for precipitation | 9-10 | Product isolation efficiency |

| Yield | >98% | High efficiency and purity |

| Melting point of product | 172-173 °C | Purity indicator |

Additional Notes

- The method is scalable and suitable for industrial synthesis due to mild conditions and high yield.

- The product serves as a key intermediate for further chemical modifications in pharmaceutical synthesis.

- Alternative synthetic routes are less documented but may involve different thiazole ring formation strategies or esterification steps.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate and its derivatives have shown significant antimicrobial activity. Research indicates that compounds containing the thiazole moiety exhibit a broad spectrum of activity against various pathogens. For instance, derivatives have been synthesized that demonstrate efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as antifungal activity against Candida albicans and Aspergillus niger .

The structure–activity relationship (SAR) studies reveal that modifications to the thiazole ring can enhance antimicrobial potency. For example, halogenated derivatives have been found to improve antibacterial activity significantly .

Cytotoxic Activity

Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies using the MTT assay indicate that certain derivatives exhibit concentration-dependent inhibitory effects on hepatic carcinoma cell lines such as HepG2. The IC50 values for some compounds were reported as low as 0.50 μM, indicating potent cytotoxicity .

Additionally, molecular docking studies suggest that these compounds may inhibit mitochondrial enzymes involved in cellular metabolism, contributing to their anticancer properties .

Synthesis and Derivatives

Synthetic Pathways

this compound can be synthesized through various methods involving thiazole derivatives and acetic acid derivatives. A notable synthetic route involves the reaction of ethyl acetoacetate with thiosemicarbazide derivatives under mild conditions, yielding high purity products .

The synthesis of new derivatives continues to be an area of active research, aiming to optimize their biological activities while minimizing toxicity.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring structure allows for interactions with nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variations

Ethyl 2-(2-methyl-1,3-thiazol-5-yl)acetate

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 185.243 g/mol

- Key Differences: The methyl group is at position 2 instead of 4, and the amino group is absent.

- Bioactivity Implications: The lack of an amino group reduces polarity, likely decreasing solubility in aqueous media compared to the target compound.

2-(4-Methyl-1,3-thiazol-5-yl)ethyl acetate

- Molecular Formula: C₈H₁₁NO₂S

- Molecular Weight : 185.24 g/mol

- Key Differences : The ethyl acetate group is attached via a methylene bridge (–CH₂–) rather than directly to the thiazole ring.

- Applications: Marketed as a flavoring agent (e.g., "sulfurol acetate"), this compound highlights how minor structural changes pivot applications from pharmaceuticals to industrial uses .

Functional Group Modifications

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone

- Molecular Formula : C₆H₈N₂OS

- Key Differences : Replaces the ethyl acetate group with a ketone (–COCH₃).

- Synthetic Utility : Serves as a precursor for synthesizing thiazole derivatives via nucleophilic acyl substitution or condensation reactions .

Ethyl 2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetate

Complex Derivatives with Bioactivity

Ethyl 2-{3-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-nitroimino-1,3,5-triazinan-1-yl}acetate

- Molecular Formula : C₁₁H₁₅ClN₆O₄S

- Molecular Weight : 362.81 g/mol

- Bioactivity: Exhibits insecticidal activity as a neonicotinoid analog, targeting neuronal receptors. The chloro-thiazolyl and triazinan moieties enhance binding affinity .

- Structural Contrast: The target compound lacks the triazinan ring and nitroimino group, likely reducing neurotoxic effects but also limiting insecticidal potency.

Physical Properties Comparison

Biological Activity

Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, an ethyl acetate moiety, and an amino group, which collectively contribute to its pharmacological potential. This article reviews the biological activity of this compound, including antimicrobial properties, cytotoxic effects, and enzyme inhibition.

Molecular Structure:

- Molecular Formula: C₇H₈N₂O₂S

- Functional Groups: Thiazole ring, ethyl acetate

Synthesis Methods:

Various synthetic pathways exist for producing this compound. These methods often involve the reaction of thiazole derivatives with ethyl acetate in the presence of appropriate catalysts or reagents.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Cytotoxic Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For example:

- HepG2 Cell Line: In vitro studies demonstrated that this compound exhibits a concentration-dependent inhibitory effect on HepG2 cells, with an IC₅₀ value indicating effective cytotoxicity at low concentrations .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HepG2 | 0.54 |

| Compound 14c | HepG2 | 0.50 |

| Compound 14e | HepG2 | 0.54 |

3. Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties, particularly against tyrosinase and lactate dehydrogenase:

- Tyrosinase Inhibition: this compound has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of this compound and its derivatives:

- Cytotoxicity Study:

-

Antimicrobial Efficacy:

- In another research effort, this compound was tested against a panel of microbial pathogens.

- The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 2 of the thiazole ring undergoes acylation with acyl chlorides or anhydrides.

Key Findings :

- Acylation occurs regioselectively at the amino group without affecting the ester moiety .

- Electron-withdrawing substituents on the acylating agent enhance reaction rates .

Hydrazide Formation and Cyclization

The ethyl ester undergoes nucleophilic substitution with hydrazine to form hydrazide intermediates, which subsequently cyclize into triazole derivatives.

Mechanistic Insight :

Cyclization proceeds via intramolecular nucleophilic attack of the thiolate on the thiocarbamide carbon, forming a triazole ring .

Nucleophilic Substitution

The methyl group at position 4 participates in electrophilic aromatic substitution under controlled conditions.

Limitations :

Over-halogenation is suppressed by using stoichiometric NBS and low temperatures .

Coupling Reactions

The ester group participates in cross-coupling reactions to form hybrid structures.

Optimization :

Coupling yields improve with HCTU over traditional EDCI/HOBt systems .

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Preferred Reactions | Examples |

|---|---|---|---|

| 2-Amino | High | Acylation, alkylation | |

| 4-Methyl | Moderate | Halogenation, oxidation | |

| Ethyl ester | Low | Hydrolysis, aminolysis |

Q & A

Q. What are the standard synthetic routes for Ethyl (2-amino-4-methyl-1,3-thiazol-5-yl)acetate, and how is purity ensured?

The compound is typically synthesized via esterification or condensation reactions. For example, chloroacetyl chloride reacts with amino-thiazole intermediates in the presence of triethylamine to form the ester linkage . Purification often involves silica gel chromatography, as demonstrated in analogous thiazole derivatives, to isolate the product from by-products . Yield optimization may require adjusting stoichiometry, temperature, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : Distinct chemical shifts for the ester group (δ ~4.1–4.3 ppm for CH₂CH₃ and δ ~1.2–1.4 ppm for CH₃) and amino protons (δ ~5–6 ppm, broad) help confirm the structure .

- IR : Stretching vibrations for the ester carbonyl (C=O, ~1740 cm⁻¹) and amino groups (N–H, ~3300–3500 cm⁻¹) are critical markers .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for C₉H₁₃N₂O₂S) validate the molecular formula .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Mo-Kα radiation (λ = 0.71073 Å) with a Bruker SMART CCD diffractometer. SHELX programs (e.g., SHELXL-97) refine the structure, accounting for hydrogen bonding and halogen interactions. Key parameters include R factors (<0.05), θ range (2–28°), and data-to-parameter ratios (>15:1) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen/halogen bonds) affect the compound’s crystallographic properties?

Intramolecular N–H⋯O hydrogen bonds stabilize the envelope conformation of the triazine ring in analogous structures. Intermolecular Cl⋯O halogen bonds (distance ~3.02 Å) further stabilize the lattice, influencing melting points and solubility . These interactions are critical for predicting packing efficiency and polymorphism .

Q. What experimental challenges arise in resolving contradictory spectroscopic or crystallographic data?

Discrepancies between theoretical and observed data may stem from:

- Dynamic disorder : Use higher-resolution diffraction (e.g., synchrotron radiation) or low-temperature data collection.

- Solvent effects : Re-crystallize in alternative solvents (e.g., DMF/EtOH mixtures) to improve crystal quality .

- Tautomerism : Computational modeling (DFT) can predict dominant tautomeric forms and guide spectral assignments .

Q. How can reaction conditions be optimized to minimize by-products in large-scale synthesis?

- Catalysis : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions during esterification .

- Kinetic Control : Lower reaction temperatures (0–5°C) slow competing pathways, such as thiazole ring oxidation .

- In situ Monitoring : HPLC or TLC tracks intermediate formation, enabling real-time adjustments .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.